3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Overview
Description
3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a compound belonging to the class of 1,4-benzodiazepines. This class of compounds is known for its wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties . The compound’s structure includes a benzodiazepine ring, which is a common feature in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one typically involves the cyclization of aminobenzophenones. One common method is the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . This reaction is conducted under conditions that match green chemistry protocols, ensuring minimal environmental impact .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques. This method allows for the efficient synthesis of benzodiazepines by combining a nucleophilic aromatic substitution (S_NAr) reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which can exhibit different pharmacological properties .
Scientific Research Applications
3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic and hypnotic effects . The compound binds to the benzodiazepine site on the GABA_A receptor, increasing the frequency of chloride channel opening and resulting in hyperpolarization of the neuron .
Comparison with Similar Compounds
Similar Compounds
Oxazepam: Another 3-hydroxy-1,4-benzodiazepine used for the treatment of anxiety.
Lorazepam: Similar in structure and used for its anxiolytic and sedative properties.
Uniqueness
3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is unique due to its specific substitution pattern, which can result in distinct pharmacological properties compared to other benzodiazepines .
Properties
IUPAC Name |
3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-15(19)17-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,15,19H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKGQOYNOXSOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346690, DTXSID301183369 | |
Record name | STK560522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1,3-Dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646889 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
123632-32-6, 13127-21-4 | |
Record name | (+)-1,3-Dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123632-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK560522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1,3-Dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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